Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 61137-35-7
VCID: VC17293385
InChI: InChI=1S/C5H5NO3S/c7-4-3-1-10-2-6(3)5(8)9-4/h3H,1-2H2
SMILES:
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione

CAS No.: 61137-35-7

Cat. No.: VC17293385

Molecular Formula: C5H5NO3S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione - 61137-35-7

Specification

CAS No. 61137-35-7
Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
IUPAC Name 7,7a-dihydro-5H-[1,3]thiazolo[3,4-c][1,3]oxazole-1,3-dione
Standard InChI InChI=1S/C5H5NO3S/c7-4-3-1-10-2-6(3)5(8)9-4/h3H,1-2H2
Standard InChI Key YETFNNLERNWBOZ-UHFFFAOYSA-N
Canonical SMILES C1C2C(=O)OC(=O)N2CS1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Dihydro-1H-(1,3)thiazolo[3,4-c] oxazole-1,3-dione features a bicyclic framework comprising a thiazole ring fused with an oxazole moiety. The molecular structure is defined by the following identifiers:

PropertyValueSource
CAS Registry Number61137-35-7
IUPAC Name7,7a-Dihydro-5H- thiazolo[3,4-c] oxazole-1,3-dione
Molecular FormulaC<sub>5</sub>H<sub>5</sub>NO<sub>3</sub>S
Molecular Weight159.17 g/mol
SMILESC1C2C(=O)OC(=O)N2CS1
InChIKeyYETFNNLERNWBOZ-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π stacking interactions, while the carbonyl groups at positions 1 and 3 enhance hydrogen-bonding potential with biological targets .

Physicochemical Properties

Computational analyses predict a topological polar surface area (PSA) of 71.9 Ų, indicating moderate solubility in polar solvents . The presence of both sulfur and oxygen atoms contributes to its electron-deficient character, which may influence reactivity in nucleophilic environments. Notably, the compound’s logP value of 0.3 suggests balanced lipophilicity, a desirable trait for membrane permeability in drug design .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of dihydro-1H-(1,3)thiazolo[3,4-c] oxazole-1,3-dione typically involves multistep cyclization strategies. A common approach begins with the condensation of thiazolidine precursors with oxalyl chloride, followed by intramolecular cyclization under acidic conditions. Alternative routes employ thiourea derivatives as starting materials, leveraging their ability to form heterocyclic scaffolds via thermal dehydration .

Optimization Challenges

Key challenges include controlling regioselectivity during ring closure and minimizing side reactions such as over-oxidation. Yields reported in preliminary studies rarely exceed 40%, necessitating further refinement of catalytic systems.

Analytical Confirmation

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the carbonyl groups (δ 168–172 ppm in <sup>13</sup>C NMR) and the thiazole sulfur environment (δ 2.8–3.2 ppm in <sup>1</sup>H NMR) . Mass spectrometric analysis confirms the molecular ion peak at m/z 159.17, consistent with the theoretical molecular weight.

Future Directions and Research Gaps

Structural Optimization

Introducing electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) at the thiazole C5 position could enhance target affinity. Computational docking studies against known microbial enzymes are recommended to guide rational design.

Preclinical Profiling

Comprehensive pharmacokinetic studies in animal models are critical to assess bioavailability and metabolic stability. Priority should be given to evaluating CYP450 interactions and plasma protein binding.

Translational Partnerships

Collaboration with academic and industrial entities could accelerate the compound’s transition from bench to bedside. Open-source data sharing platforms may mitigate reproducibility challenges in heterocyclic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator